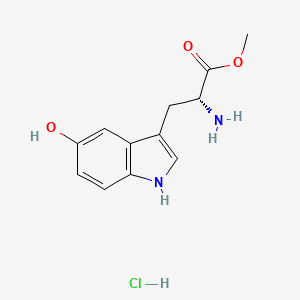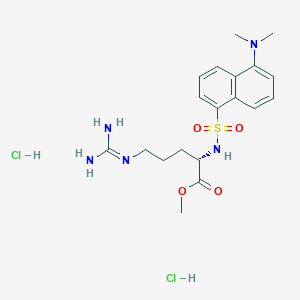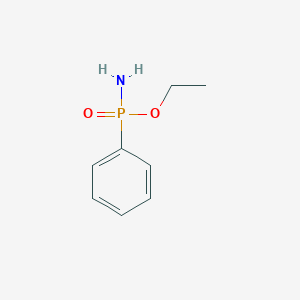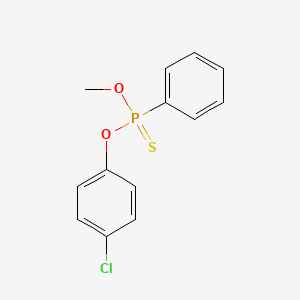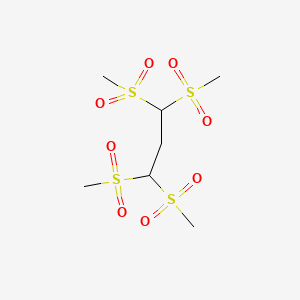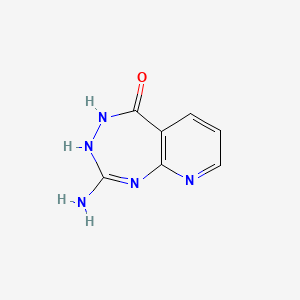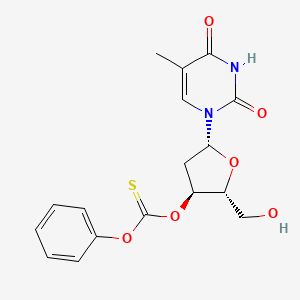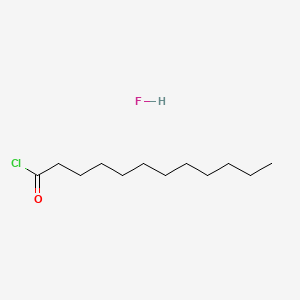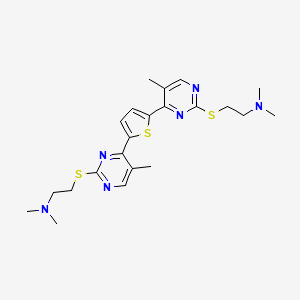![molecular formula C12H10ClN5 B12811598 N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5334-68-9](/img/structure/B12811598.png)
N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 1454 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of molecular interactions and pathways.
Métodos De Preparación
The synthesis of NSC 1454 involves specific synthetic routes and reaction conditions. The preparation typically includes the following steps:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels. These conditions are optimized to ensure the highest yield and purity of the compound.
Industrial Production Methods: On an industrial scale, the production of NSC 1454 involves large-scale chemical reactors and continuous monitoring of reaction parameters. The process is designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications.
Análisis De Reacciones Químicas
NSC 1454 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation reactions depend on the specific conditions and reagents used.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of NSC 1454.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule. Common reagents for these reactions include halogens and nucleophiles. The major products formed depend on the nature of the substituents and reaction conditions.
Aplicaciones Científicas De Investigación
NSC 1454 has a wide range of applications in scientific research, including:
Chemistry: In chemistry, NSC 1454 is used as a reagent in various synthetic reactions. It is also studied for its unique chemical properties and potential as a catalyst in certain reactions.
Biology: In biological research, NSC 1454 is used to study molecular interactions and pathways. It is particularly useful in the study of enzyme kinetics and protein-ligand interactions.
Medicine: NSC 1454 has potential applications in medicine, particularly in the development of new therapeutic agents. It is studied for its potential to interact with specific molecular targets and pathways involved in disease processes.
Industry: In the industrial sector, NSC 1454 is used in the production of various chemical products. Its unique properties make it valuable in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of NSC 1454 involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets and modulating their activity The exact molecular targets and pathways involved can vary depending on the specific application and context of use
Comparación Con Compuestos Similares
NSC 1454 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 134754 and MK 1454 share some structural similarities with NSC 1454
Uniqueness: NSC 1454 is unique in its specific chemical structure and properties. Its ability to interact with specific molecular targets and pathways sets it apart from other similar compounds. The compound’s versatility and potential for various applications make it a valuable tool in scientific research.
Propiedades
Número CAS |
5334-68-9 |
|---|---|
Fórmula molecular |
C12H10ClN5 |
Peso molecular |
259.69 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H10ClN5/c1-18-12-8(6-16-18)11(14-7-15-12)17-10-5-3-2-4-9(10)13/h2-7H,1H3,(H,14,15,17) |
Clave InChI |
NCHJVZNFNABCPE-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NC=NC(=C2C=N1)NC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-(((6r,7r)-2-((Diphenylmethoxy)carbonyl)-8-oxo-7-([(phenylacetyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)-4-thiazolyl)-1-methylpyridinium iodide](/img/structure/B12811516.png)
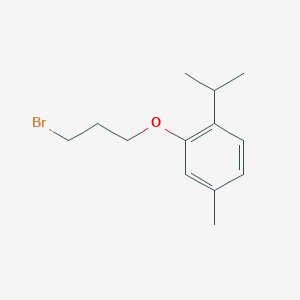
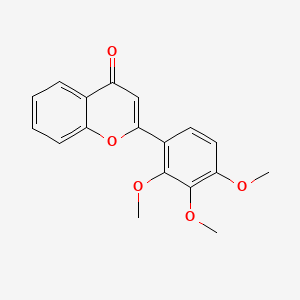

![(4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate](/img/structure/B12811535.png)
